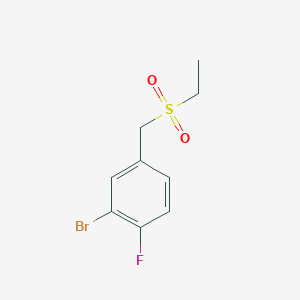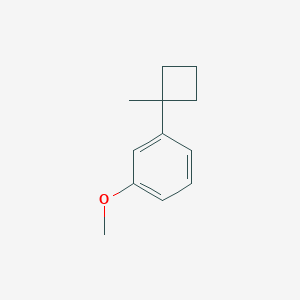
1-Methoxy-3-(1-methylcyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(1-methylcyclobutyl)benzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, where a methoxy group and a 1-methylcyclobutyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 1-methylcyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Methoxy-3-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclobutyl ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitration: 1-Methoxy-3-(1-methylcyclobutyl)-4-nitrobenzene.
Oxidation: 1-Methoxy-3-(1-methylcyclobutyl)benzoic acid.
Reduction: 1-Methoxy-3-(1-methylcyclobutyl)cyclobutane.
科学的研究の応用
1-Methoxy-3-(1-methylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-methoxy-3-(1-methylcyclobutyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutyl group can influence the compound’s steric properties. These interactions can modulate the compound’s binding affinity and specificity towards various enzymes and receptors, affecting biochemical pathways and physiological responses.
類似化合物との比較
1-Methoxy-3-methylbenzene: Lacks the cyclobutyl group, making it less sterically hindered.
1-Methoxy-4-(1-methylcyclobutyl)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-Methoxy-3-(1-ethylcyclobutyl)benzene: Contains an ethyl group instead of a methyl group on the cyclobutyl ring.
Uniqueness: 1-Methoxy-3-(1-methylcyclobutyl)benzene is unique due to the presence of both a methoxy group and a 1-methylcyclobutyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-methoxy-3-(1-methylcyclobutyl)benzene |
InChI |
InChI=1S/C12H16O/c1-12(7-4-8-12)10-5-3-6-11(9-10)13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
InChIキー |
RZUOODKBHYWJOQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


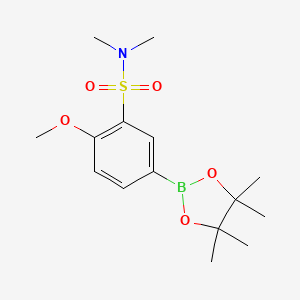
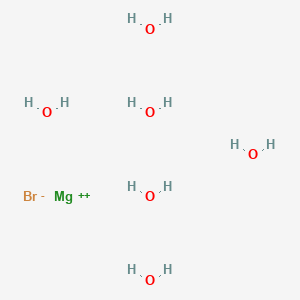
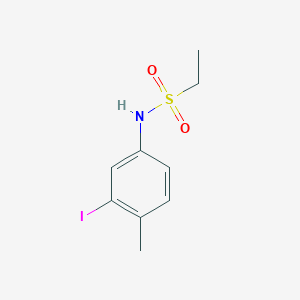
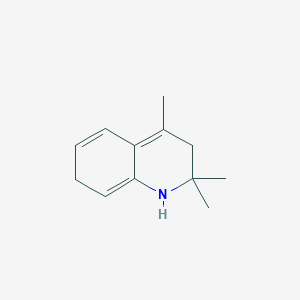

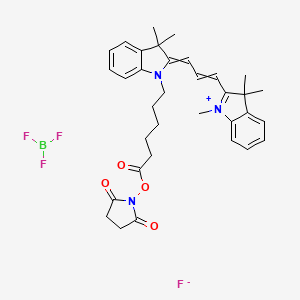
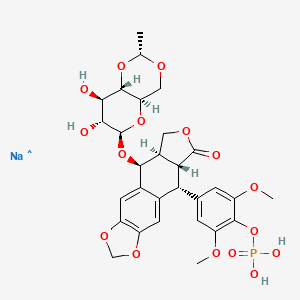
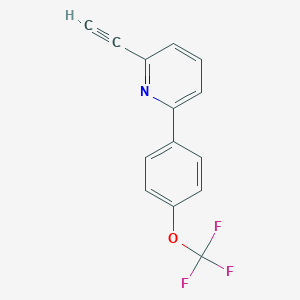
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)

![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)

